3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

Description

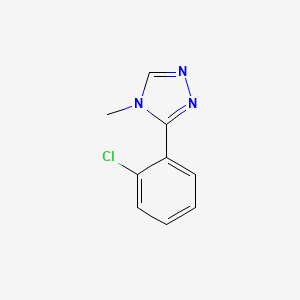

3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The chlorine atom at the ortho position of the phenyl ring enhances lipophilicity and influences intermolecular interactions, such as halogen bonding, which can modulate biological activity or material stability .

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXQIATWZMMHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253685 | |

| Record name | 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168968-41-0 | |

| Record name | 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168968-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Thiosemicarbazide Route

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-chlorobenzonitrile + thiosemicarbazide, acidic medium | Formation of 2-chlorophenylthiosemicarbazide intermediate | Intermediate formation |

| 2 | Methyl iodide, cyclization conditions | Cyclization to form 3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole | Target triazole compound obtained |

This method is favored for its straightforwardness and relatively mild conditions, allowing for good yields and the possibility of scale-up.

Alternative Routes via Hydrazide Intermediates

Another method involves the synthesis of hydrazides from 2-chlorobenzoic acid derivatives, followed by cyclization to the triazole ring. This approach often includes:

- Esterification of 2-chlorobenzoic acid to methyl esters.

- Conversion to hydrazides by reaction with hydrazine.

- Cyclization with formamide or other cyclizing agents to form the triazole ring.

This multi-step method allows for structural modifications and incorporation of various substituents on the triazole ring.

Industrial Scale Production Considerations

Industrial synthesis focuses on optimizing reaction parameters such as temperature, pressure, molar ratios, and catalysts to maximize yield and purity. Continuous flow reactors and automated systems are employed to improve reproducibility and scalability. For example, the reaction of formamide with hydrazine hydrate at controlled temperatures (168–172°C) with removal of by-products (water, ammonia, formic acid) under vacuum distillation has been used to produce 1,2,4-triazole cores efficiently, which can be further functionalized to the target compound.

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Temperature | 70–260°C depending on step | Higher temperatures favor cyclization but may cause side reactions |

| Molar Ratios | Formamide:hydrazine ratio ~4:1 (for triazole core) | Excess formamide reduces by-products formation |

| Reaction Time | 2–24 hours depending on method | Sufficient time needed for complete cyclization |

| Catalysts | Acidic conditions (e.g., HCl) or methylating agents (e.g., methyl iodide) | Facilitate intermediate formation and ring closure |

| Purification | Vacuum distillation, recrystallization | Enhances purity to 90–98% |

These parameters are critical for controlling the formation of unwanted by-products such as 4-amino-1,2,4-triazole or 4-formamidino-1,2,4-triazole and achieving high purity yields.

- Recent studies have explored innovative cyclization methods and the synthesis of novel derivatives with enhanced biological activities, expanding the scope of 1,2,4-triazole chemistry.

- Density Functional Theory (DFT) and spectroscopic characterization have been applied to understand the structural and electronic properties of triazole derivatives, aiding in the rational design of synthesis pathways.

- The synthesis of substituted triazoles via multi-step chemical modifications of halogenated benzoic acids demonstrates the versatility of the preparation methods and the possibility to tailor compounds for specific applications.

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Thiosemicarbazide Route | 2-chlorobenzonitrile, thiosemicarbazide, methyl iodide | Intermediate formation, methylation, cyclization | Simple, good yield, scalable | Requires careful control of acidic conditions |

| Hydrazide Route | 2-chlorobenzoic acid derivatives, hydrazine, formamide | Esterification, hydrazide formation, cyclization | Allows structural diversity | Multi-step, longer synthesis time |

| Industrial Formamide-Hydrazine | Formamide, hydrazine hydrate, ammonia | Heating in stages, removal of by-products | High purity, scalable | Requires precise temperature control and equipment |

The preparation of this compound involves well-established synthetic routes centered on the formation of the triazole ring via cyclization of appropriate intermediates derived from 2-chlorobenzonitrile or related precursors. Optimization of reaction conditions and purification techniques is essential to obtain high yields and purity. Advances in synthetic methodologies and mechanistic understanding continue to enhance the efficiency and applicability of these methods for pharmaceutical and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and stability under hydrolytic conditions .

- Alkyl/arylthio substituents (e.g., benzylsulfanyl) improve binding affinity in enzyme inhibition .

- Methyl vs. ethyl at position 4 : Methyl derivatives generally show higher metabolic stability due to reduced steric hindrance .

Antimicrobial Activity

- 3-(Substituted thio)-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles : QSAR studies reveal that higher ΣQ (total atomic charge) and lower ΔE1 (HOMO-LUMO gap) correlate with enhanced antimicrobial activity against E. coli and S. aureus. For example, nitro or chloro substituents increase ΣQ, improving potency .

- 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole : While direct data is lacking, structural analogs with chloro substituents exhibit MIC values <10 µg/mL against Gram-positive bacteria .

Physicochemical and Material Properties

- Nonlinear Optical (NLO) Properties: Derivatives with nitro groups (e.g., 4-(4-nitrophenyl) analogs) exhibit high hyperpolarizability (β ~1,500 × 10⁻³⁰ esu), making them candidates for optoelectronic devices .

- Thermal Stability : Methyl and chloro substituents enhance thermal stability (decomposition >250°C), as observed in related triazoles .

Research Findings and Implications

Antimicrobial Optimization: Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring increases antimicrobial efficacy by ~30% compared to unsubstituted analogs .

Metabolic Stability : Methyl substitution at position 4 reduces cytochrome P450-mediated oxidation, enhancing plasma half-life by 2-fold vs. ethyl analogs .

Biological Activity

3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. The triazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of this compound is C9H8ClN3. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with biological molecules.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit considerable antimicrobial properties. In particular:

- Antibacterial Properties : Studies have shown that compounds containing the triazole ring can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives with substitutions at specific positions on the triazole ring demonstrated enhanced antibacterial activity against strains like E. coli and S. aureus .

- Antifungal Properties : The antifungal activity of triazoles is well-documented. Compounds similar to this compound have been tested against pathogenic fungi, showing effectiveness comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- Mechanism of Action : The compound has been identified as a potential inhibitor of phospholipid-dependent kinase 1 (PDK1), which plays a crucial role in cancer cell signaling pathways. This inhibition leads to significant cytotoxic effects on colorectal cancer cell lines such as HT-29 .

- Cell Cycle Arrest : Research indicates that treatment with this compound results in cell cycle arrest at both the G0/G1 and sub G0/G1 phases in cancer cells, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Biological Activity |

|---|---|

| Chlorophenyl group | Enhances lipophilicity and binding affinity |

| Methyl group | Contributes to overall stability |

| Triazole ring | Facilitates interaction with biological targets |

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Anticancer Efficacy : A study reported that a series of triazole derivatives showed potent anticancer activity against various cancer cell lines. Among these, compounds similar to this compound exhibited IC50 values in the micromolar range against HT-29 cells .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of triazole derivatives against a panel of bacterial strains. The results indicated that certain modifications led to enhanced antibacterial efficacy compared to standard antibiotics .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.